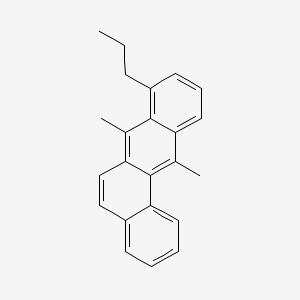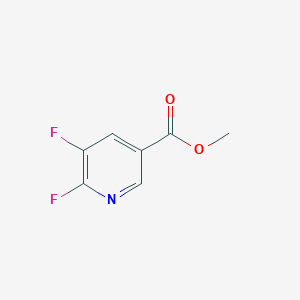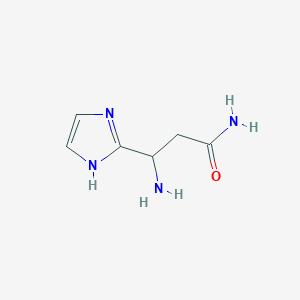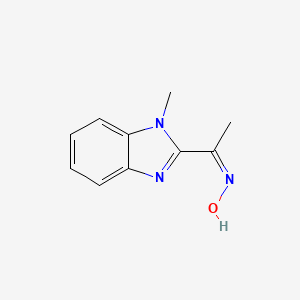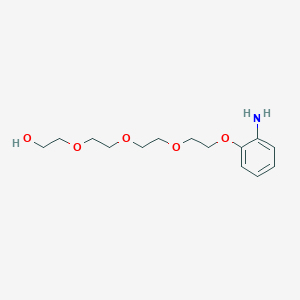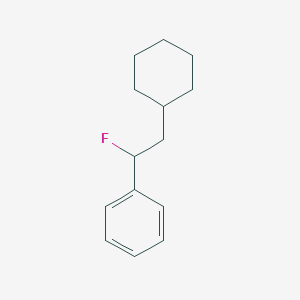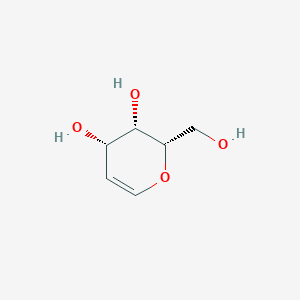
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of 2,3-dihydropyran using osmium tetroxide in the presence of a chiral ligand. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired diol with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of recyclable chiral catalysts further enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are tetrahydropyran derivatives.
Substitution: The major products are halogenated or aminated pyran derivatives.
Scientific Research Applications
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol: This is the enantiomer of the compound and has similar chemical properties but different biological activities.
2,3-dihydro-2H-pyran-3,4-diol: This compound lacks the hydroxymethyl group and has different reactivity and applications.
Tetrahydropyran-3,4-diol: This compound is fully saturated and has different chemical and physical properties.
Uniqueness
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m0/s1 |
InChI Key |
YVECGMZCTULTIS-ZLUOBGJFSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]([C@H]1O)O)CO |
Canonical SMILES |
C1=COC(C(C1O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


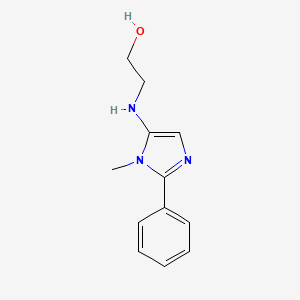
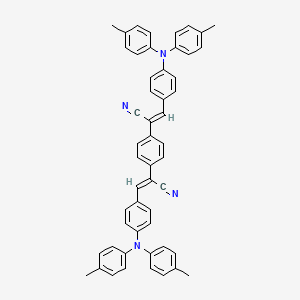
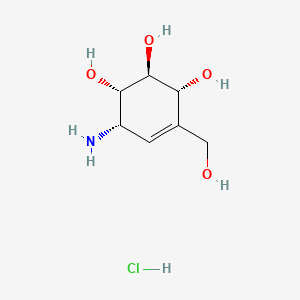
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
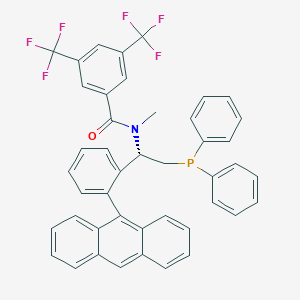
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)

